2-(Methylsulfonyl)benzo[d]thiazol-4-ol 2-(Methylsulfonyl)benzo[d]thiazol-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17628378
InChI: InChI=1S/C8H7NO3S2/c1-14(11,12)8-9-7-5(10)3-2-4-6(7)13-8/h2-4,10H,1H3
SMILES:
Molecular Formula: C8H7NO3S2
Molecular Weight: 229.3 g/mol

2-(Methylsulfonyl)benzo[d]thiazol-4-ol

CAS No.:

Cat. No.: VC17628378

Molecular Formula: C8H7NO3S2

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonyl)benzo[d]thiazol-4-ol -

Specification

Molecular Formula C8H7NO3S2
Molecular Weight 229.3 g/mol
IUPAC Name 2-methylsulfonyl-1,3-benzothiazol-4-ol
Standard InChI InChI=1S/C8H7NO3S2/c1-14(11,12)8-9-7-5(10)3-2-4-6(7)13-8/h2-4,10H,1H3
Standard InChI Key QNGPBDIMVZGGEY-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=NC2=C(C=CC=C2S1)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

2-(Methylsulfonyl)benzo[d]thiazol-4-ol is a sulfur-containing heterocyclic compound with the molecular formula C₈H₇NO₃S₂ and a molecular weight of 229.3 g/mol . The structure comprises a benzo[d]thiazole core substituted with a methylsulfonyl group at position 2 and a hydroxyl group at position 4 (Figure 1).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇NO₃S₂
Molecular Weight229.3 g/mol
CAS Registry Number1936651-41-0
DensityNot Reported
Melting/Boiling PointsNot Reported

The absence of reported thermal stability data suggests opportunities for experimental characterization .

Structural Analogues and Derivatives

Comparative analysis with structurally related compounds reveals functional group dependencies. For instance:

  • 2-(Methylamino)benzo[d]thiazol-4-ol (CID 73011350) shares the hydroxyl-thiazole backbone but replaces the sulfonyl group with a methylamino moiety .

  • 2-(Methylsulfinyl)benzo[d]thiazole (CID 2824895) demonstrates the impact of sulfur oxidation states on electronic properties .

These analogues highlight the tunability of the benzo[d]thiazole scaffold for targeted bioactivity.

Synthesis and Structural Optimization

Synthetic Routes

While direct synthesis protocols for 2-(Methylsulfonyl)benzo[d]thiazol-4-ol remain undocumented, analogous compounds provide methodological insights:

Hantzsch Thiazole Cyclization

The Hantzsch reaction, involving condensation of thiobenzamides with α-haloketones, has been employed to construct similar thiazole cores . For example, chloromethylthiazole intermediates were synthesized via this method for antitrypanosomal agents .

Suzuki-Miyaura Cross-Coupling

Computational Modeling and Drug Development

Molecular Docking Insights

In silico studies of analogous compounds reveal binding affinities to the LasR receptor (PDB: 2UV0). Docking scores for active thiazoles surpassed reference inhibitors like 4-NPO, primarily through hydrophobic interactions with residues Ala127 and Trp88 .

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